5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Description
5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 5 and a 4-methylpiperazinyl group at position 2. This structural motif is associated with inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), making it a candidate for anticancer and antimicrobial applications .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-21-7-9-22(10-8-21)17-16-15(11-24-18(16)20-12-19-17)13-3-5-14(23-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBIKESTGYNDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidine derivatives
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electron-Withdrawing vs. Electron-Donating Groups
- Chlorinated Analogs: Compounds like 5-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine () and 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine () exhibit enhanced TS and DHFR inhibition due to electron-withdrawing chloro substituents. For example, Compound 7 () with 4-chloro and 3,4-dichloro groups shows IC50 values of 0.11 µM (TS) and 0.56 µM (DHFR), outperforming pemetrexed by 12-fold .
- Methoxy-Substituted Analogs : The target compound’s 4-methoxyphenyl group is electron-donating, which may reduce potency compared to chlorinated analogs. However, this group improves pharmacokinetic properties such as metabolic stability and oral bioavailability.
Piperazinyl Modifications
- 4-Methylpiperazinyl Group: The target compound’s 4-methylpiperazine substituent contributes to solubility and binding interactions. Similar derivatives, such as 5-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine (), demonstrate moderate DHFR inhibition (IC50 ~0.56–5.6 µM), suggesting the methyl group balances lipophilicity and hydrogen-bonding capacity .
Comparison with Heterocyclic Cores
Thieno[2,3-d]pyrimidines are compared to pyrrolo[2,3-d]pyrimidines (e.g., methotrexate analogs):
- Structural Similarity: Thieno[2,3-d]pyrimidines mimic the pteridine ring of DHFR substrates more closely than pyrrolo analogs due to their aromaticity and hydrogen-bond acceptor sites, leading to higher DHFR inhibition (e.g., 28-fold more potent than methotrexate for Compound 7) .
- Activity Trends: Pyrrolo[2,3-d]pyrimidines generally show lower DHFR activity due to reduced aromaticity and hydrogen-bond donor properties .
Biological Activity
5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20N4OS
- Molecular Weight : 312.42 g/mol
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist for various receptors. Notably, it has been studied for its efficacy against the LHRH receptor, a target in hormone-dependent cancers.
- Antagonistic Activity :
- Antitumor Activity :
- Mechanism of Action :
Study 1: LHRH Antagonist Efficacy
A study conducted on cynomolgus monkeys demonstrated that oral administration of a related thieno[2,3-d]pyrimidine led to significant suppression of plasma LH levels at doses as low as 30 mg/kg, with effects lasting over 24 hours . This suggests a strong potential for clinical applications in hormone-related therapies.
Study 2: Antitumor Effects in Cell Lines
In vitro tests on various cancer cell lines revealed that derivatives of the compound significantly inhibited cell growth. For instance:
- HeLa Cells : IC50 = 7.01 µM
- MCF-7 Cells : IC50 = 14.31 µM
These results indicate the compound's potential as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
